JH295 (hydrate) JH295 (hydrate)
Brand Name: Vulcanchem
CAS No.:
VCID: VC13690419
InChI: InChI=1S/C18H16N4O2.H2O/c1-4-16-19-10(3)15(21-16)9-13-12-8-11(20-17(23)5-2)6-7-14(12)22-18(13)24;/h2,6-9H,4H2,1,3H3,(H,19,21)(H,20,23)(H,22,24);1H2/b13-9-;
SMILES: CCC1=NC(=C(N1)C)C=C2C3=C(C=CC(=C3)NC(=O)C#C)NC2=O.O
Molecular Formula: C18H18N4O3
Molecular Weight: 338.4 g/mol

JH295 (hydrate)

CAS No.:

Cat. No.: VC13690419

Molecular Formula: C18H18N4O3

Molecular Weight: 338.4 g/mol

* For research use only. Not for human or veterinary use.

JH295 (hydrate) -

Specification

Molecular Formula C18H18N4O3
Molecular Weight 338.4 g/mol
IUPAC Name N-[(3Z)-3-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methylidene]-2-oxo-1H-indol-5-yl]prop-2-ynamide;hydrate
Standard InChI InChI=1S/C18H16N4O2.H2O/c1-4-16-19-10(3)15(21-16)9-13-12-8-11(20-17(23)5-2)6-7-14(12)22-18(13)24;/h2,6-9H,4H2,1,3H3,(H,19,21)(H,20,23)(H,22,24);1H2/b13-9-;
Standard InChI Key VOLCEBRQTPWZDM-CHHCPSLASA-N
Isomeric SMILES CCC1=NC(=C(N1)C)/C=C\2/C3=C(C=CC(=C3)NC(=O)C#C)NC2=O.O
SMILES CCC1=NC(=C(N1)C)C=C2C3=C(C=CC(=C3)NC(=O)C#C)NC2=O.O
Canonical SMILES CCC1=NC(=C(N1)C)C=C2C3=C(C=CC(=C3)NC(=O)C#C)NC2=O.O

Introduction

Chemical and Structural Properties of JH295 Hydrate

Molecular Characteristics

JH295 hydrate (Chemical name: N-[(3Z)-3-[(2-Ethyl-4-methyl-1H-imidazol-5-yl)methylene]-2,3-dihydro-2-oxo-1H-indol-5-yl]-2-propynamide hydrate) has the molecular formula C<sub>18</sub>H<sub>18</sub>N<sub>4</sub>O<sub>3</sub> and a molecular weight of 338.36 g/mol . The anhydrous form (JH295) has a molecular weight of 320.35 g/mol, as reported by Tocris Bioscience . The compound’s structure includes an oxindole scaffold modified with a propynamide group, enabling irreversible binding to Cys22 via Michael addition .

Table 1: Key Chemical Properties

PropertyValueSource
CAS Number (hydrate)2714087-26-8
CAS Number (anhydrous)1311143-71-1
Solubility (DMSO)32.03 mg/mL (100 mM)
Purity≥98% (HPLC)
Storage Conditions-20°C (dry powder)

Synthesis and Stability

JH295 hydrate is synthesized through a structure-based design approach, optimizing an oxindole scaffold for irreversible inhibition . The propynamide moiety acts as an electrophile, targeting the noncatalytic Cys22 residue near Nek2’s glycine-rich loop . Stability studies recommend storing the compound at -20°C for up to three years in powder form, while solutions in DMSO remain stable for six months at -80°C or one month at -20°C .

Mechanism of Action and Selectivity

Irreversible Inhibition of Nek2

JH295 hydrate covalently modifies Cys22 via alkylation, disrupting Nek2’s ATP-binding pocket and kinase activity . This mechanism was confirmed through mutagenesis studies: while wild-type Nek2 is inhibited with an IC<sub>50</sub> of ~1.3 μM in RPMI7951 cells, the C22V mutant remains unaffected .

Selectivity Profile

JH295 hydrate exhibits >5-fold selectivity for Nek2 over Cdk1 and no significant activity against Aurora B, Plk1, or other mitotic kinases . This specificity is attributed to the unique positioning of Cys22 in Nek2, which is absent in most kinases .

Table 2: Kinase Selectivity Data

KinaseIC<sub>50</sub> (JH295 hydrate)Effect on Cellular Activity
Nek2770 nM (biochemical)Complete inhibition
Cdk1>20 μMNo effect
Aurora B>20 μMNo effect
Plk1>20 μMNo effect

Research Applications and Limitations

Centrosome Dysregulation Studies

JH295 hydrate is widely used to investigate Nek2’s role in centrosome separation and chromosome instability in cancer models . Its irreversible action allows for prolonged kinase inhibition without requiring continuous exposure.

Limitations

  • Reactivity: The propynamide group may react with off-target cysteines in high concentrations .

  • Hydration Variability: Batch-to-batch differences in hydration state can affect solubility and potency .

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